molecular formula C25H18Br2N2O6S B11055731 N-[(4-{2-(4-bromophenyl)-3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide

N-[(4-{2-(4-bromophenyl)-3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide

Cat. No.: B11055731
M. Wt: 634.3 g/mol
InChI Key: QNWIDLMXJPJLRS-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-{2-(4-bromophenyl)-3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide is a complex organic compound characterized by its unique structural features, including multiple bromophenyl groups, a sulfonyl group, and a pyrrolidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{2-(4-bromophenyl)-3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring.

    Introduction of Bromophenyl Groups: Bromination reactions are carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, N-[(4-{2-(4-bromophenyl)-3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are explored in medicine, particularly for its anti-inflammatory and anticancer activities. Its ability to inhibit certain biological pathways is of significant interest.

Industry

In the industrial sector, this compound is used in the development of new polymers and advanced materials. Its structural features contribute to the properties of these materials, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which N-[(4-{2-(4-bromophenyl)-3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)acetamide
  • N-(4-bromophenyl)-2-(4-bromophenyl)thioacetamide
  • N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide

Uniqueness

N-[(4-{2-(4-bromophenyl)-3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide is unique due to its combination of multiple bromophenyl groups, a sulfonyl group, and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it more versatile and potentially more effective in various applications compared to its similar counterparts.

Properties

Molecular Formula

C25H18Br2N2O6S

Molecular Weight

634.3 g/mol

IUPAC Name

N-[4-[(3E)-2-(4-bromophenyl)-3-[(4-bromophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]phenyl]sulfonylacetamide

InChI

InChI=1S/C25H18Br2N2O6S/c1-14(30)28-36(34,35)20-12-10-19(11-13-20)29-22(15-2-6-17(26)7-3-15)21(24(32)25(29)33)23(31)16-4-8-18(27)9-5-16/h2-13,22,31H,1H3,(H,28,30)/b23-21+

InChI Key

QNWIDLMXJPJLRS-XTQSDGFTSA-N

Isomeric SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C2=O)C4=CC=C(C=C4)Br

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.